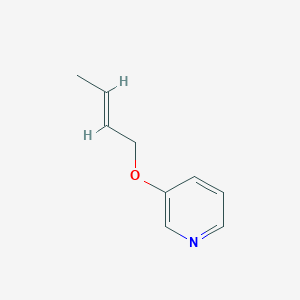

3-(But-2-en-1-yloxy)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

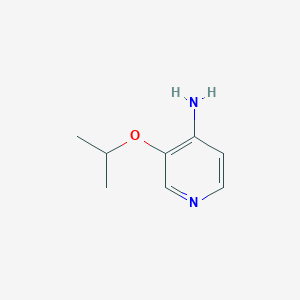

Beschreibung

“3-(But-2-en-1-yloxy)pyridine” is a pyridine derivative . It is also known as "3-[(1E)-1-Buten-3-yn-1-yl] pyridine" . The molecular formula of this compound is C9H11NO .

Molecular Structure Analysis

Pyridine is structurally related to benzene, with one methine group replaced by a nitrogen atom . Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron. The nitrogen atom is also sp2-hybridized and has one electron in a p orbital, bringing the total to six π electrons .

Chemical Reactions Analysis

Pyridine derivatives, such as “3-(But-2-en-1-yloxy)pyridine”, are known to undergo various chemical reactions. For instance, pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product .

Physical And Chemical Properties Analysis

The molecular weight of “3-(But-2-en-1-yloxy)pyridine” is 149.19 . Pyridine is a water-miscible liquid with an unpleasant fish-like smell .

Wissenschaftliche Forschungsanwendungen

Preparation of Pyridine Derivatives

“3-(But-2-en-1-yloxy)pyridine” is used in the preparation of pyridine derivatives . Magnetically recoverable nano-catalysts are employed in these chemical reactions due to their high surface area, simple preparation, and modification . The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .

Biological Activities

Pyridine derivatives, which include “3-(But-2-en-1-yloxy)pyridine”, show a wide range of excellent biological activities . These include:

IKK-β Inhibitors: Pyridine derivatives act as IKK-β inhibitors . IKK-β is a protein kinase that plays a key role in the nuclear factor kappa B signaling pathway, which regulates many biological processes including inflammation, immunity, cell proliferation, and apoptosis.

Anti-microbial Agents: Pyridine derivatives have been found to exhibit anti-microbial properties . They can inhibit the growth of or kill microorganisms, making them useful in the treatment of infectious diseases.

A2A Adenosine Receptor Antagonists: These compounds can act as A2A adenosine receptor antagonists . The A2A adenosine receptor plays a role in various physiological processes, including neurotransmission and inflammation.

Inhibitors of HIV-1 Integrase: Pyridine derivatives can inhibit HIV-1 integrase , an enzyme that is essential for the replication of the human immunodeficiency virus (HIV).

Anti-tumor Agents: These compounds have shown anti-tumor activities . They can inhibit the growth of tumor cells, making them potential candidates for cancer therapy.

Anti-inflammatory Agents: Pyridine derivatives can act as anti-inflammatory agents . They can reduce inflammation, which is a response of the body’s immune system to injury or infection.

Anti-Parkinsonism Agents: These compounds have shown potential in the treatment of Parkinson’s disease , a neurodegenerative disorder characterized by the loss of dopamine-producing cells in the brain.

Commercial Availability

“3-(But-2-en-1-yloxy)pyridine” is commercially available and can be purchased from chemical suppliers . It is sold as a liquid at room temperature .

Safety and Hazards

The safety information for “3-(But-2-en-1-yloxy)pyridine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Mode of Action

For instance, pyrimidinamine derivatives inhibit the electron transport in mitochondrial complex I . This inhibition disrupts the energy production in cells, leading to their death.

Biochemical Pathways

Given the potential target of similar compounds, it can be inferred that this compound may affect the electron transport chain in mitochondria . This would disrupt ATP production, leading to energy depletion in cells and ultimately cell death.

Result of Action

Based on the potential mode of action, it can be inferred that this compound may lead to energy depletion in cells, resulting in cell death .

Eigenschaften

IUPAC Name |

3-[(E)-but-2-enoxy]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-3-7-11-9-5-4-6-10-8-9/h2-6,8H,7H2,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVDTJLOJRLWGA-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCOC1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/COC1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(But-2-en-1-yloxy)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-1-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2762607.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide](/img/structure/B2762609.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2762612.png)

![2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2762615.png)

![(3-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2762622.png)

![1-[(2-Chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxamide](/img/structure/B2762623.png)

![3-{2-[N'-(1-Phenyl-ethylidene)-hydrazino]-thiazol-4-yl}-chromen-2-one](/img/structure/B2762624.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2762625.png)